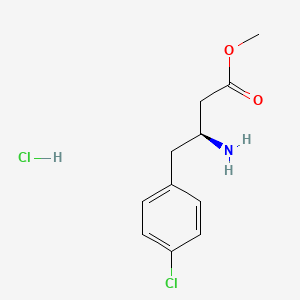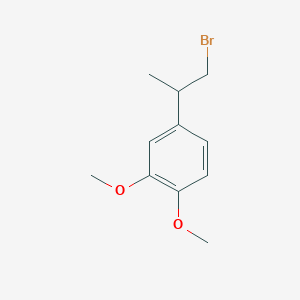
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a brominated derivative of dimethoxybenzene, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a dimethoxybenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene typically involves the bromination of 1,2-dimethoxybenzene. One common method is the reaction of 1,2-dimethoxybenzene with 1-bromopropane in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or thiol (SH) groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(1-Hydroxypropan-2-yl)-1,2-dimethoxybenzene or 4-(1-Aminopropan-2-yl)-1,2-dimethoxybenzene.
Oxidation: Formation of 4-(1-Oxopropan-2-yl)-1,2-dimethoxybenzene.
Reduction: Formation of 4-(1-Propan-2-yl)-1,2-dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. Additionally, the compound’s dimethoxybenzene moiety can interact with biological macromolecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Bromopropan-2-yl)-1,1’-biphenyl
- 1-(1-Bromopropan-2-yl)-4-fluorobenzene
- 1-(1-Bromopropan-2-yl)-4-methoxybenzene
Uniqueness
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of two methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other brominated benzene derivatives.
Eigenschaften
Molekularformel |
C11H15BrO2 |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
4-(1-bromopropan-2-yl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
PVIFSSKOVOTYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)C1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


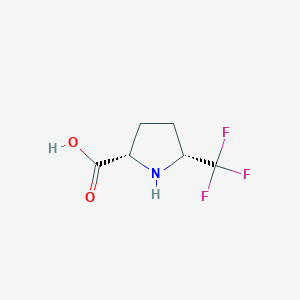
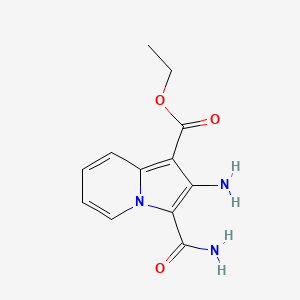
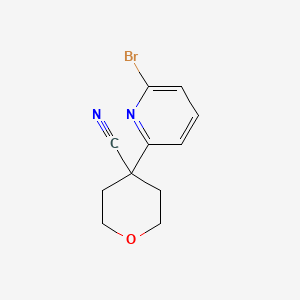
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
![4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B15301502.png)
![[2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)
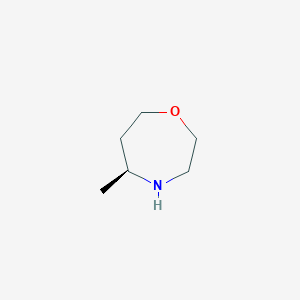
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)

